4,5-dimethyl-1,2,3,6-tetrahydropyridazine dihydrochloride
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Overview
Description
4,5-dimethyl-1,2,3,6-tetrahydropyridazine dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2 It is a derivative of tetrahydropyridazine, characterized by the presence of two methyl groups at the 4 and 5 positions of the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-1,2,3,6-tetrahydropyridazine dihydrochloride typically involves the reduction of pyridazine derivatives. One common method is the partial reduction of pyridinium salts using borohydride reagents. For instance, the treatment of N-methylpyridinium with borohydride reagents can yield 1-methyl-1,2,3,6-tetrahydropyridine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reduction techniques, followed by purification processes such as recrystallization to obtain the dihydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl-1,2,3,6-tetrahydropyridazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The methyl groups at the 4 and 5 positions can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as alkyl halides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridazine derivatives, while reduction can produce fully saturated tetrahydropyridazine compounds.
Scientific Research Applications
4,5-dimethyl-1,2,3,6-tetrahydropyridazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4,5-dimethyl-1,2,3,6-tetrahydropyridazine dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
4-Phenyl-1,2,3,6-tetrahydropyridine: Similar in structure but with different biological activities.
(–)-Mitragynine: A naturally occurring tetrahydropyridine with distinct pharmacological properties.
Uniqueness
4,5-dimethyl-1,2,3,6-tetrahydropyridazine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups at the 4 and 5 positions make it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Properties
CAS No. |
2680540-47-8 |
---|---|
Molecular Formula |
C6H14Cl2N2 |
Molecular Weight |
185.1 |
Purity |
95 |
Origin of Product |
United States |
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